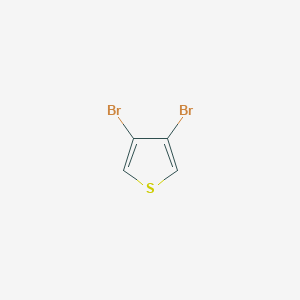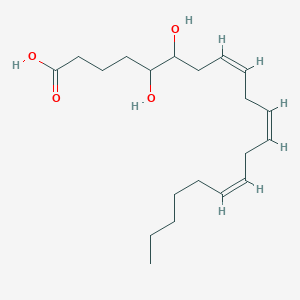
3,4-Dibromothiophene
Overview
Description
3,4-Dibromothiophene is a clear colorless to yellow liquid . It is used in the synthesis of thiophene-estrogen receptor ligands which contain superagonist activities when involving luciferase in genes in human cells .
Synthesis Analysis
3,4-Dibromothiophene has been used in the preparation of thieno [3,4- b ]thiophene . It was also used as a starting material in the synthesis of alkyl substituted, fused thiophenes .Molecular Structure Analysis
The molecular formula of 3,4-Dibromothiophene is C4H2Br2S . Its molecular weight is 241.93 g/mol .Chemical Reactions Analysis
3,4-Dibromothiophene has been used in the preparation of thieno [3,4- b ]thiophene . It was also used as a starting material in the synthesis of alkyl substituted, fused thiophenes .Physical And Chemical Properties Analysis
3,4-Dibromothiophene is a clear colorless to yellow liquid . It has a refractive index of 1.640 (lit.) , a boiling point of 221-222 °C (lit.) , and a density of 2.188 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Electronics
3,4-Dibromothiophene is a key component in the development of organic electronic materials . It is used in the synthesis of dithienothiophene (DTT), a molecule that has attracted significant attention due to its potential applicability in organic electronics . This is due to DTT’s higher charge mobility, extended π-conjugation, and better tuning of band gaps .
Solar Cells
The use of 3,4-Dibromothiophene in the synthesis of DTT also extends to the field of solar cells . The properties of DTT, such as its high π-electron density and planar structure, make it an ideal component in the development of efficient solar cells .
Electrochromic Devices (ECDs)
3,4-Dibromothiophene is used in the creation of electrochromic devices . These are devices that can change their optical properties (such as color) in response to an applied electric field .
Organic Field Effect Transistors (OFETs)
The compound is also used in the production of organic field effect transistors . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .
Organic Limiting Diodes (OLEDs)
3,4-Dibromothiophene is used in the manufacture of organic limiting diodes . These are diodes that limit the current flow to a certain maximum level .
Fluorescent Probes
The compound is used in the creation of fluorescent probes . These are substances that absorb light at a certain wavelength and then re-emit it at a longer wavelength .
Redox Switching
3,4-Dibromothiophene is used in redox switching applications . This involves the reversible reduction and oxidation processes, which can be used to switch between different states .
Synthesis of Alkyl Substituted, Fused Thiophenes
3,4-Dibromothiophene is used as a starting material in the synthesis of alkyl substituted, fused thiophenes . These compounds have various applications in the field of organic chemistry .
Mechanism of Action
Target of Action
3,4-Dibromothiophene is a chemical compound that is primarily used as a building block in the synthesis of various organic compounds
Mode of Action
The mode of action of 3,4-Dibromothiophene is largely dependent on the specific chemical reaction it is involved in. For instance, it has been used in the preparation of thieno[3,4-b]thiophene . In this context, its mode of action involves participating in chemical reactions to form new bonds and structures, contributing to the formation of the desired product.
Biochemical Pathways
It plays a crucial role in the synthesis of thiophene-based conjugated polymers, which have been used in electronic and optoelectronic applications . These polymers can exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
The result of 3,4-Dibromothiophene’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of thieno[3,4-b]thiophene and thiophene-based conjugated polymers . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dibromothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLVWTVCUDISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185336 | |
| Record name | 3,4-Dibromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,4-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.12 [mmHg] | |
| Record name | 3,4-Dibromothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4-Dibromothiophene | |
CAS RN |
3141-26-2 | |
| Record name | 3,4-Dibromothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIBROMOTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dibromothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,4-Dibromothiophene?
A1: 3,4-Dibromothiophene has the molecular formula C4H2Br2S and a molecular weight of 241.91 g/mol.
Q2: What spectroscopic data is available for characterizing 3,4-Dibromothiophene?
A2: Researchers commonly use Infrared (IR) and Raman spectroscopy to characterize 3,4-Dibromothiophene. These techniques help identify the molecule's vibrational modes and provide structural information. []
Q3: How can 3,4-Dibromothiophene be synthesized?
A3: Several synthetic routes exist for 3,4-Dibromothiophene:
- Bromination of Thiophene: Reacting thiophene with bromine yields tetrabromothiophene, which can be selectively debrominated to 3,4-Dibromothiophene. [, ]
- Direct Bromination of 2-Bromothiophene: Treating 2-Bromothiophene with a mixture of sodium amide and potassium tert-butoxide in liquid ammonia can yield 3,4-Dibromothiophene. [, ]
Q4: Can 3,4-Dibromothiophene be used as a starting material for synthesizing other compounds?
A4: Yes, 3,4-Dibromothiophene serves as a versatile precursor for various thiophene derivatives.
- Suzuki-Miyaura Reactions: These reactions enable the regioselective introduction of aryl groups at the 2- and 5- positions of the thiophene ring, leading to the formation of 2-aryl-3,4-dibromothiophenes, 2,4-diaryl-3-bromothiophenes, and 2,3,4-triarylthiophenes. [, , ]
- Metal-Halogen Exchange Reactions: These reactions allow for the introduction of various substituents at the 2- and 5-positions of the thiophene ring. []
- Formation of 3,4-Bis(trimethylsilyl)thiophene: This compound, synthesized from 3,4-Dibromothiophene, acts as a building block for unsymmetrically 3,4-disubstituted thiophenes. []
Q5: Can 3,4-Dibromothiophene be used to synthesize polymers?
A5: Yes, 3,4-Dibromothiophene is a key monomer for synthesizing polythiophene derivatives:
- Poly(3,4-dibromothiophene): This polymer exhibits electrochromic properties, changing color between red and blue upon electrochemical switching. [, ]
- Poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT): This polymer is synthesized through a two-step strategy involving the preparation of poly(3,4-dibromothiophene) as a precursor polymer followed by substitution with 1,3-dioxan-2-ylethyl groups. PBDT displays red-shifted emission compared to its precursor polymer. []
Q6: What are the potential applications of 3,4-Dibromothiophene and its derivatives?
A6: Due to its versatile reactivity and the properties of its derivatives, 3,4-Dibromothiophene finds applications in various fields:
- Organic Electronics: Polythiophene derivatives, especially those with extended conjugation or specific functionalities, hold promise for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). [, ]
- Electrochromic Devices: The color-changing properties of poly(3,4-dibromothiophene) make it suitable for applications in electrochromic windows, displays, and sensors. []
- Synthetic Building Block: 3,4-Dibromothiophene serves as a crucial building block for synthesizing complex molecules, including thieno-fused subporphyrazines, which are of interest for their optical and redox properties. []
Q7: Does 3,4-Dibromothiophene exhibit any catalytic properties?
A7: While 3,4-Dibromothiophene itself might not act as a catalyst, its derivatives, particularly those incorporating transition metals, can exhibit catalytic activity. For example, palladium complexes bearing 3,4-dibromothiophene ligands have been investigated for their catalytic properties in cross-coupling reactions. []
Q8: Have computational methods been used to study 3,4-Dibromothiophene?
A8: Yes, computational studies have provided insights into the electronic structure, reactivity, and spectroscopic properties of 3,4-Dibromothiophene. Density functional theory (DFT) calculations are particularly useful in understanding its electronic structure and reactivity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)




![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)


![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

